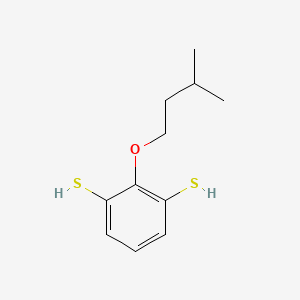
2-(3-Methylbutoxy)benzene-1,3-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbutoxy)benzene-1,3-dithiol is an organic compound with the molecular formula C11H16OS2 It is characterized by the presence of a benzene ring substituted with a 3-methylbutoxy group and two thiol groups at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)benzene-1,3-dithiol typically involves the reaction of 3-methylbutanol with benzene-1,3-dithiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
2-(3-Methylbutoxy)benzene-1,3-dithiol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides are the major products formed during oxidation.
Reduction: Thiolates are formed during reduction.
Substitution: The products depend on the nucleophile used in the reaction.
科学的研究の応用
2-(3-Methylbutoxy)benzene-1,3-dithiol has several scientific research applications, including:
Chemistry: Used as a reagent for introducing cyclic dithioacetal functions into indoles and pyrroles.
Biology: Studied for its potential interactions with biomolecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 2-(3-Methylbutoxy)benzene-1,3-dithiol involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with various biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
Benzene-1,3-dithiol: Lacks the 3-methylbutoxy group, making it less hydrophobic.
2-(3-Methylbutoxy)benzene-1,2-dithiol: Differs in the position of the thiol groups, affecting its reactivity and properties.
Uniqueness
2-(3-Methylbutoxy)benzene-1,3-dithiol is unique due to the presence of both the 3-methylbutoxy group and the thiol groups at specific positions on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
CAS番号 |
833452-60-1 |
|---|---|
分子式 |
C11H16OS2 |
分子量 |
228.4 g/mol |
IUPAC名 |
2-(3-methylbutoxy)benzene-1,3-dithiol |
InChI |
InChI=1S/C11H16OS2/c1-8(2)6-7-12-11-9(13)4-3-5-10(11)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChIキー |
WKZAUDZKWXZDOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=C(C=CC=C1S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



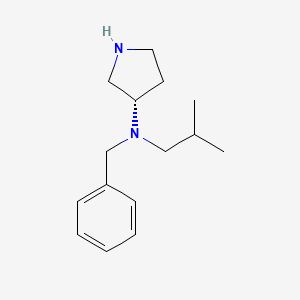
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
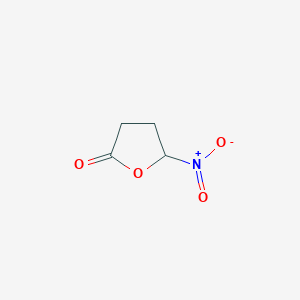
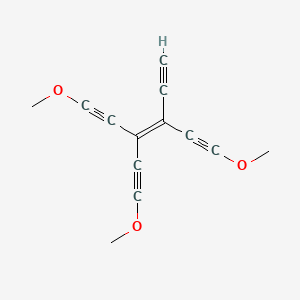
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
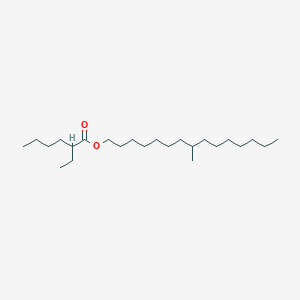
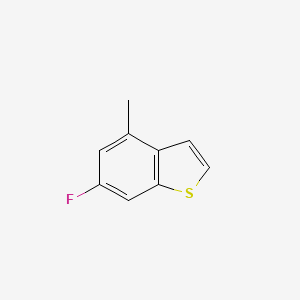
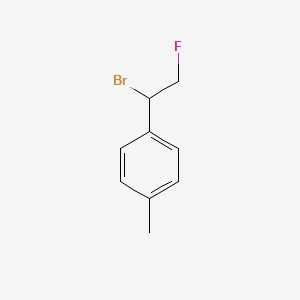
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

